Nitroxoline-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

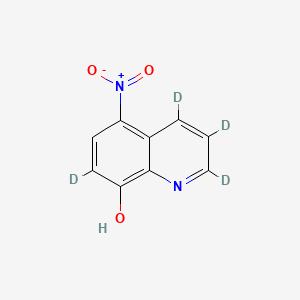

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2,3,4,7-tetradeuterio-5-nitroquinolin-8-ol |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H/i1D,2D,4D,5D |

InChI Key |

RJIWZDNTCBHXAL-GYABSUSNSA-N |

Isomeric SMILES |

[2H]C1=CC(=C2C(=C(C(=NC2=C1O)[2H])[2H])[2H])[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nitroxoline-D4: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the deuterated nitroxoline analogue, Nitroxoline-D4. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences who are interested in the application of stable isotope-labeled compounds.

Chemical Identity and Structure

This compound is the deuterium-labeled version of Nitroxoline, an established antibiotic. The incorporation of deuterium, a stable isotope of hydrogen, makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.

Synonyms: 8-Hydroxy-5-nitroquinoline-D4, 5-Nitro-8-quinolinol-D4

There appears to be some variability in the degree of deuteration in commercially available this compound. Different suppliers report different molecular formulas, suggesting that the number and position of deuterium atoms on the quinoline ring may vary. The two commonly cited molecular formulas are C9H3D3N2O3 and C9H2D4N2O3. Researchers should consult the certificate of analysis from their specific supplier for the exact isotopic enrichment and deuteration pattern.

For the purpose of this guide, we will consider the structure with four deuterium atoms, as this is frequently cited.

Chemical Structure of this compound (Illustrative)

Image of the chemical structure of Nitroxoline with D atoms on the quinoline ring would be placed here.

Physicochemical Properties

Table 1: Physicochemical Properties of Nitroxoline (Parent Compound)

| Property | Value | Source |

| CAS Number | 4008-48-4 | [2] |

| Molecular Formula | C9H6N2O3 | [3] |

| Molecular Weight | 190.16 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 180 °C | [3] |

| Solubility | >28.5 µg/mL (at pH 7.4) | [3] |

| logP | 1.99 | [3] |

Mechanism of Action

The biological activity of this compound is expected to be identical to that of Nitroxoline. The primary mechanism of action of Nitroxoline is through the chelation of divalent metal ions, particularly Fe2+ and Zn2+.[4] These metal ions are essential cofactors for a variety of bacterial enzymes. By sequestering these ions, Nitroxoline disrupts critical cellular processes in bacteria, leading to an antimicrobial effect.[5]

This metal-chelating property is also believed to be the basis for its anticancer activity. Nitroxoline has been shown to inhibit tumor growth and angiogenesis, potentially by interfering with metal-dependent enzymes involved in these processes.[6]

Below is a diagram illustrating the proposed mechanism of action of Nitroxoline.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Acanthus Research [acanthusresearch.com]

- 3. Nitroxoline | C9H6N2O3 | CID 19910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Nitroxoline-D4 as an Internal Standard in Quantitative Analysis

Executive Summary: This technical guide provides an in-depth exploration of Nitroxoline-D4's function as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis. We detail the core principles of internal standardization, the specific physicochemical properties of this compound that make it an ideal standard, and provide comprehensive experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of the therapeutic agent Nitroxoline in complex biological matrices.

The Foundational Role of Internal Standards in Mass Spectrometry

Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations that can impact accuracy and precision.[1] These variations can arise during sample preparation (e.g., extraction, derivatization), and from the instrument itself (e.g., injection volume fluctuations, ion source drift).[1][2]

An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample.[3] Its purpose is to correct for these sources of variability.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can compensate for losses during sample processing and fluctuations in instrument response.[3] The ideal IS behaves as identically as possible to the analyte throughout the entire analytical process.[2]

This compound: The Archetypal Internal Standard

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[2] this compound is the deuterated analogue of Nitroxoline, an antibiotic and potential anti-cancer agent.[4][5] The incorporation of deuterium atoms creates a compound that is chemically and physically almost identical to Nitroxoline but has a distinct, heavier molecular weight.

Physicochemical Properties

The core principle behind this compound's efficacy is its near-identical chemical nature to Nitroxoline. This results in:

-

Co-elution: Both compounds exhibit virtually the same retention time during chromatographic separation.

-

Identical Extraction Recovery: They behave similarly during sample extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]

-

Comparable Ionization Efficiency: In the mass spectrometer's ion source, both molecules ionize with the same efficiency, a critical factor for accurate quantification.[2]

The key difference is the mass shift provided by the four deuterium atoms, which allows the mass spectrometer to differentiate between the analyte (Nitroxoline) and the internal standard (this compound).

Mechanism of Action as an Internal Standard

The mechanism is not biological but physicochemical. This compound is spiked into the biological sample (e.g., plasma, urine) at the very beginning of the sample preparation process. From that point forward, any loss of analyte due to adsorption, incomplete extraction, or degradation is mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the analyte's signal during ionization in the mass spectrometer is matched by the internal standard.

Because the ratio of their signals is used for quantification, these variations are effectively canceled out, leading to a highly accurate and precise measurement of the analyte's true concentration.[3]

Experimental Protocol: Quantification of Nitroxoline in Human Plasma

This section outlines a typical workflow for the quantification of Nitroxoline in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Nitroxoline analytical standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges

Sample Preparation

-

Spiking: To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of this compound working solution (e.g., at a concentration of 100 ng/mL). Vortex briefly.

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 4000 g for 10 minutes to pellet the precipitated proteins.[6]

-

Extraction: Transfer the supernatant to a clean tube. The sample can be further purified using an appropriate SPE cartridge if matrix effects are significant.

-

Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific mass transitions for Nitroxoline and this compound are monitored.

Data Analysis

-

Integration: Integrate the peak areas for both the Nitroxoline and this compound MRM transitions.

-

Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Peak Area of Nitroxoline) / (Peak Area of this compound).

-

Calibration Curve: Plot the PAR of the calibration standards against their known concentrations. A linear regression is applied to generate a calibration curve.

-

Quantification: The concentration of Nitroxoline in the unknown samples is calculated from their PAR using the regression equation from the calibration curve.

Data Presentation and Interpretation

Quantitative data from analytical methods should be clearly structured. The following tables summarize key parameters for a typical Nitroxoline assay.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Nitroxoline | 191.0 | 145.0 | ESI+ |

| this compound | 195.0 | 149.0 | ESI+ |

Table 2: Method Performance Characteristics

| Parameter | Value | Source |

|---|---|---|

| Limit of Quantification (LOQ) - Plasma | 5 ng/mL | [6] |

| Limit of Quantification (LOQ) - Chicken Muscle | 0.02 mg/kg | [7] |

| Limit of Detection (LOD) - Spectrophotometric | 1.5 x 10⁻⁷ M | [8] |

| Recovery (Chicken Muscle) | 72.9% - 88.1% | [7] |

| Linearity (r²) | > 0.999 |[7] |

Visualizing the Principles and Workflow

Diagrams are essential for understanding the relationships and processes in quantitative analysis.

Figure 1. Chemical relationship between Nitroxoline and its deuterated internal standard.

Figure 2. General experimental workflow for using an internal standard.

Figure 3. How the analyte/IS ratio corrects for experimental variability.

Context: The Biological Mechanism of Action of Nitroxoline

While the focus of this guide is on this compound's role as an internal standard, it is important to understand the biological action of Nitroxoline itself, as this provides the context for its quantification. Nitroxoline's primary mechanism of action is the chelation of divalent metal ions, such as Mg²⁺, Fe²⁺, and Zn²⁺.[9][10] These ions are essential co-factors for many bacterial enzymes.[9] By sequestering these ions, Nitroxoline disrupts critical metabolic functions in pathogens, inhibiting their growth.[9] This mechanism is also implicated in its ability to disrupt bacterial biofilms and inhibit quorum sensing, a form of bacterial communication.[9][11] This broad-spectrum activity is why Nitroxoline is studied for urinary tract infections and has potential applications in oncology and the treatment of neurodegenerative diseases.[9][10]

Conclusion

This compound exemplifies the ideal characteristics of a stable isotope-labeled internal standard for mass spectrometry. Its mechanism of action is rooted in its physicochemical similarity to the parent compound, Nitroxoline, allowing it to accurately track and correct for variability throughout the analytical workflow. By co-eluting and exhibiting identical behavior during extraction and ionization, while being distinguishable by mass, this compound enables the high degree of accuracy, precision, and reliability required for therapeutic drug monitoring and pharmacokinetic studies in modern drug development.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. scispace.com [scispace.com]

- 3. Internal standard - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of rapid, highly selective spectrophotometric method for the detection of trace amounts of nitroxoline in tablet and human serum [spiedigitallibrary.org]

- 9. What is Nitroxoline used for? [synapse.patsnap.com]

- 10. Nitroxoline: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitroxoline-D4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxoline-D4, the deuterated isotopologue of the established antibacterial agent Nitroxoline, is a compound of significant interest for contemporary research, particularly in pharmacokinetic and metabolic studies. Its utility as an internal standard in analytical chemistry and its potential for altered pharmacokinetics due to the kinetic isotope effect necessitate a thorough understanding of its fundamental physical and chemical properties. This technical guide provides a detailed overview of the core characteristics of this compound, including its structural and physicochemical properties. Furthermore, it outlines key experimental protocols for its analysis and delves into the well-documented signaling pathways through which its non-deuterated counterpart, Nitroxoline, exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The incorporation of deuterium in place of protium can subtly influence the physical and chemical properties of a molecule. While specific experimental data for this compound is not extensively published, the properties of its parent compound, Nitroxoline, provide a robust baseline. The following tables summarize the key physicochemical data for both this compound and Nitroxoline.

Table 1: General and Structural Properties

| Property | Value (this compound) | Value (Nitroxoline) | Citation |

| IUPAC Name | 5-nitro-8-quinolinol-d4 | 5-nitroquinolin-8-ol | [1] |

| Synonyms | 8-Hydroxy-5-nitroquinoline-D4; 5-Nitro-8-quinolinol-D4 | 8-Hydroxy-5-nitroquinoline; 5-NOK | [2],[3] |

| Chemical Formula | C₉H₂D₄N₂O₃ | C₉H₆N₂O₃ | [2] |

| Molecular Weight | 194.18 g/mol | 190.16 g/mol | [2],[1] |

| Appearance | Solid | Crystalline solid | [1] |

| CAS Number | Not available | 4008-48-4 | [4] |

Table 2: Physical and Chemical Data

| Property | Value (this compound) | Value (Nitroxoline) | Citation |

| Melting Point | Not available | 180 - 183 °C | [4] |

| Boiling Point | Not available | Not available | |

| Solubility | Not available | DMSO: ~30 mg/mLEthanol: ~1 mg/mLPBS (pH 7.2): ~0.5 mg/mL | [1] |

| logP | Not available | 1.99 | [1] |

| Storage Temperature | -20°C | -20°C | [2],[4] |

Experimental Protocols

Accurate characterization of this compound requires standardized experimental procedures. The following sections detail the methodologies for determining key physical and chemical properties.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A common and reliable method for its determination is the use of a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small quantity of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., MelTemp or similar).

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower ramp rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range provides an indication of purity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Spectroscopic Analysis

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.

-

Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure and assess purity.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or Gas Chromatography (GC).

-

Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are determined. The molecular weight of this compound is expected to be higher than that of Nitroxoline, corresponding to the number of deuterium atoms incorporated.

Signaling Pathways and Mechanisms of Action

Nitroxoline exerts its biological effects through multiple mechanisms, including the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

AMPK/mTOR Signaling Pathway

Nitroxoline has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[5]

Caption: this compound activates AMPK, leading to mTORC1 inhibition and downstream effects on cell cycle and apoptosis.

STAT3 Signaling Pathway

Nitroxoline can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By preventing the phosphorylation of STAT3, it blocks its translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival, proliferation, and drug resistance.[6]

Caption: this compound inhibits STAT3 phosphorylation, nuclear translocation, and target gene expression.

BRD4 Inhibition

Nitroxoline has been identified as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly Bromodomain-containing protein 4 (BRD4). It competitively binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and leading to the downregulation of oncogenes like c-Myc.[7][8]

Caption: this compound inhibits the binding of BRD4 to acetylated histones, downregulating oncogene transcription.

Conclusion

This compound is a valuable tool for a range of scientific investigations. This guide has provided a consolidated overview of its known physical and chemical characteristics, alongside standardized protocols for their determination. The elucidation of its parent compound's engagement with critical cellular signaling pathways further underscores its potential in drug discovery and development. It is anticipated that this technical resource will facilitate further research into this important molecule and its therapeutic applications.

References

- 1. Nitroxoline | C9H6N2O3 | CID 19910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nitroxoline | 4008-48-4 [chemicalbook.com]

- 5. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel BET inhibitors by drug repurposing of nitroxoline and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Purity of Commercially Available Nitroxoline-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available Nitroxoline-D4, a deuterated analog of the antibiotic Nitroxoline. While specific isotopic distribution data can vary between batches and suppliers, this document outlines the critical aspects of isotopic purity assessment, the methodologies employed for its determination, and the implications for research and drug development.

Introduction to this compound and the Importance of Isotopic Purity

This compound is a stable isotope-labeled version of Nitroxoline, an antibiotic known for its efficacy against biofilm infections.[1][2] The replacement of four hydrogen atoms with deuterium can alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability.[1][2] In research and development, this compound is often used as an internal standard for quantitative bioanalytical assays using mass spectrometry.

The isotopic purity of this compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms (in this case, four) and the distribution of molecules with fewer deuterium atoms (D3, D2, D1) or no deuterium atoms (D0). High isotopic purity is crucial for:

-

Accurate quantification in pharmacokinetic studies: A well-defined isotopic composition is essential for reliable results when used as an internal standard.

-

Understanding metabolic fate: The precise location and stability of the deuterium labels are vital for interpreting metabolism and disposition studies.

-

Consistency and reproducibility of experimental results: Batch-to-batch consistency in isotopic purity ensures the reliability of longitudinal studies.

Isotopic Purity of Commercially Available this compound

While chemical purity of commercially available this compound is often stated as >98%, the isotopic purity is a separate and equally important specification.[2] Specific quantitative data on the isotopic distribution is typically provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always request and consult the CoA for the specific batch they are using.

Below is a representative table summarizing the kind of quantitative data that would be found on a typical CoA for this compound. The values presented here are for illustrative purposes and will vary between different commercial sources and batches.

Table 1: Representative Isotopic Purity Data for this compound

| Isotopic Species | Description | Representative Abundance (%) |

| D4 | Fully deuterated Nitroxoline | > 98% |

| D3 | Nitroxoline with three deuterium atoms | < 2% |

| D2 | Nitroxoline with two deuterium atoms | < 0.5% |

| D1 | Nitroxoline with one deuterium atom | < 0.1% |

| D0 | Unlabeled Nitroxoline | < 0.1% |

| Isotopic Purity (D4) | Percentage of the desired D4 species | > 98% |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound. The high resolving power allows for the separation and quantification of ions with very small mass differences, such as those between deuterated and non-deuterated isotopologues.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system (LC-MS) to separate the analyte of interest from any impurities.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Analysis: The resulting mass spectrum shows distinct peaks for the different isotopic species (D0, D1, D2, D3, D4). The relative abundance of each species is determined by integrating the area under each peak. Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied to accurately calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides information about the location and extent of deuteration.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated NMR solvent (e.g., DMSO-d₆).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled Nitroxoline, confirms the positions of deuterium incorporation. The integration of the remaining proton signals can be used to estimate the degree of deuteration.

-

²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

Visualizations

The following diagrams illustrate the workflow for assessing isotopic purity and the logical relationship between isotopic purity and its application in pharmacokinetic studies.

Caption: Experimental workflow for the determination of isotopic purity of this compound.

References

The Strategic Role of Deuterium Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a significant advancement in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the role of deuterium labeling in pharmacokinetic (PK) studies. By leveraging the deuterium kinetic isotope effect (KIE), researchers can favorably modulate the metabolic fate of drugs, leading to improved pharmacokinetic profiles, enhanced safety, and greater therapeutic efficacy. This document details the core principles of deuterium labeling, presents quantitative data on its impact on key PK parameters, outlines detailed experimental protocols for in vitro and in vivo assessment, and provides visual workflows to illustrate the key processes involved.

Introduction: The Deuterium Advantage in Pharmacokinetics

Deuterium, with a nucleus containing one proton and one neutron, is approximately twice as heavy as protium (the most common isotope of hydrogen)[1]. This seemingly subtle difference in mass leads to a profound impact on the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond[2][3]. Consequently, the cleavage of a C-D bond requires more energy and proceeds at a slower rate, a phenomenon known as the deuterium kinetic isotope effect (KIE)[1][4][5].

In the context of drug metabolism, many therapeutic agents are cleared from the body through metabolic pathways catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily[6]. These enzymatic reactions often involve the cleavage of C-H bonds as a rate-determining step[5][6]. By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolism can be significantly reduced[7][8]. This "metabolic switching" can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-life (t½) and Exposure (AUC): A slower rate of metabolism results in the drug remaining in the systemic circulation for a longer period, leading to an extended half-life and greater overall exposure[1][4][9].

-

Reduced Clearance (CL): The rate at which a drug is removed from the body is decreased.

-

Lower Peak Plasma Concentrations (Cmax) and Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to a more stable plasma concentration profile, potentially reducing dose-dependent side effects associated with high peak concentrations[2][10].

-

Altered Metabolite Profile: Deuterium labeling can shift metabolism away from the formation of toxic or inactive metabolites, potentially improving the safety and efficacy profile of the drug[6][10][11].

-

Potential for Lower or Less Frequent Dosing: An improved pharmacokinetic profile may allow for a reduction in the total dose or the frequency of administration, which can enhance patient compliance[8][12].

The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine) in 2017 for the treatment of chorea associated with Huntington's disease and tardive dyskinesia, demonstrating the clinical viability of this strategy[6][10][13].

Quantitative Impact of Deuterium Labeling on Pharmacokinetics

The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated counterparts, illustrating the tangible benefits of this approach.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers (Single 25 mg Dose)

| Parameter | Deutetrabenazine (Metabolites: α+β-HTBZ) | Tetrabenazine (Metabolites: α+β-HTBZ) | Fold Change | Reference(s) |

| AUCinf (ng·hr/mL) | 542 | 261 | ~2.1x increase | [9] |

| Cmax (ng/mL) | 74.6 | 61.6 | ~1.2x increase | [9] |

| t½ (hours) | 8.6 | 4.8 | ~1.8x increase | [9] |

Table 2: Pharmacokinetic Parameters of Deucravacitinib (a de novo deuterated drug) in Healthy Chinese Subjects (Multiple Dosing)

| Dose | AUCτ (ng·h/mL) | Cmax (ng/mL) | t½ (hours) | Reference(s) |

| 6 mg QD | 473 | 45 | 10 | [14] |

| 12 mg QD | 948 | 91 | 10.2 | [1][15] |

Note: As a de novo deuterated compound, a direct non-deuterated comparator is not available in the same context. The data demonstrates predictable and dose-proportional pharmacokinetics.

Table 3: Pharmacokinetic Parameters of d9-Ivacaftor (CTP-656) vs. Ivacaftor in Healthy Volunteers (Single 25 mg Dose)

| Parameter | d9-Ivacaftor (CTP-656) | Ivacaftor | Fold Change | Reference(s) |

| AUC0-24hr (ng·hr/mL) | 10,800 | 7,600 | ~1.4x increase | [3][16] |

| C24hr (ng/mL) | 230 | 110 | ~2.1x increase | [3][16] |

| t½ (hours) | 15.9 | 11.2 | ~1.4x increase | [3][16] |

Table 4: Pharmacokinetic Parameters of d9-Methadone vs. Methadone in CD-1 Male Mice (Single Intravenous Dose)

| Parameter | d9-Methadone | Methadone | Fold Change | Reference(s) |

| AUC (ng·hr/mL) | Not Reported Directly (5.7-fold increase implied) | Not Reported Directly | 5.7x increase | [7] |

| Cmax (ng/mL) | Not Reported Directly (4.4-fold increase implied) | Not Reported Directly | 4.4x increase | [7] |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~5.2x decrease | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the pharmacokinetic evaluation of deuterated compounds.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a deuterated compound and its non-deuterated counterpart by measuring the rate of its depletion when incubated with human liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Human Liver Microsomes (pooled, e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing phosphate buffer and human liver microsomes (final concentration typically 0.5-1.0 mg/mL).

-

Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO, acetonitrile) and dilute to the desired starting concentration in phosphate buffer. The final organic solvent concentration in the incubation should be low (<1%) to avoid inhibiting enzymatic activity.

-

-

Incubation:

-

Pre-warm the microsome mixture and the NADPH regenerating system to 37°C for 5-10 minutes.

-

Add the test compound to the microsome mixture and pre-incubate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with the internal standard. The acetonitrile precipitates the microsomal proteins and stops the enzymatic reaction.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the in vivo pharmacokinetic profiles of a deuterated compound and its non-deuterated counterpart in a rodent model (e.g., rats).

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Appropriate vehicle for dosing (e.g., saline, PEG400/water)

-

Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)

-

Dosing syringes and needles (for oral gavage or intravenous injection)

-

Blood collection tubes (e.g., containing K2EDTA as an anticoagulant)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate the cannulated rats to the housing conditions for at least 24 hours before the study.

-

Fast the animals overnight before dosing (with free access to water).

-

Administer a single dose of the test compound (either deuterated or non-deuterated) to each group of rats via the desired route (e.g., oral gavage or intravenous injection).

-

-

Serial Blood Sampling:

-

Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Place the collected blood into anticoagulant-treated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled tubes.

-

Store the plasma samples at -80°C until bioanalysis.

-

-

Bioanalysis:

-

Quantify the concentration of the parent drug (and any major metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters, including AUC, Cmax, t½, CL, and volume of distribution (Vd).

-

Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups.

-

Bioanalytical Method using LC-MS/MS

Objective: To accurately quantify the concentration of a deuterated or non-deuterated drug in a biological matrix (e.g., plasma).

Instrumentation and Reagents:

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Internal Standard (IS): A stable isotope-labeled version of the analyte (if available and different from the test compound) or a structurally similar compound.

-

Acetonitrile for protein precipitation

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously to precipitate the plasma proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample onto the LC-MS/MS system.

-

Separate the analyte from other matrix components using a gradient elution on the C18 column with mobile phases A and B.

-

Detect and quantify the analyte and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the IS.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma and processing these standards alongside the study samples.

-

Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

Use the resulting regression equation to calculate the concentration of the analyte in the unknown study samples.

-

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the application of deuterium labeling in pharmacokinetic studies.

Caption: Mechanism of the Deuterium Kinetic Isotope Effect (KIE).

References

- 1. researchgate.net [researchgate.net]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. fda.gov [fda.gov]

- 4. hkstp.org [hkstp.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 8. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. Graphviz [graphviz.org]

- 13. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 14. japsonline.com [japsonline.com]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. graphviz.org [graphviz.org]

Methodological & Application

Application Note and Protocol for the Quantification of Nitroxoline in Biological Matrices using Nitroxoline-D4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline is an established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections. Its mode of action involves the chelation of divalent metal ions essential for bacterial enzyme function. With growing interest in repurposing existing drugs, understanding the pharmacokinetic profile of nitroxoline is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.

The use of a stable isotope-labeled internal standard, such as Nitroxoline-D4, is the gold standard in quantitative LC-MS/MS analysis. Co-elution of the analyte and its deuterated analog allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

This document provides a detailed protocol for the extraction and quantification of nitroxoline in plasma using this compound as an internal standard. The methodology described herein is intended to serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics (DMPK), clinical research, and other related fields.

Experimental

Materials and Reagents

-

Nitroxoline (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (or other relevant biological matrix)

-

96-well protein precipitation plates

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu Nexera™, Waters Acquity UPLC™)

-

Tandem Mass Spectrometer (e.g., SCIEX QTRAP®, Waters Xevo™ TQ-S)

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is recommended for good chromatographic separation.

Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nitroxoline and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the nitroxoline primary stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

Methodology

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting nitroxoline from plasma samples.

-

Sample Aliquoting: Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well protein precipitation plate.

-

Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound internal standard working solution to each well, except for the blank matrix samples.

-

Precipitation: Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each well.

-

Mixing: Mix thoroughly by vortexing the plate for 2 minutes.

-

Centrifugation: Centrifuge the plate at 4000 g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis. A dilution with water may be necessary depending on the sensitivity of the instrument.

Experimental Workflow Diagram

Caption: Workflow for plasma sample preparation and analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | Reversed-phase C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

MRM Transitions:

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

-

Nitroxoline (MW: 190.15 g/mol ): The precursor ion is m/z 191.1. Common product ions are formed from the fragmentation of the quinoline ring structure.

-

This compound (MW: 194.18 g/mol ): The precursor ion is m/z 195.2. The fragmentation pattern is expected to be similar to nitroxoline, with a +4 Da shift in the fragment ions containing the deuterium labels.

Table 3: Proposed MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nitroxoline | 191.1 | 145.1 | Optimize |

| 191.1 | 117.0 | Optimize | |

| This compound | 195.2 | 149.1 | Optimize |

| 195.2 | 121.0 | Optimize |

Note: The collision energies need to be optimized for the specific mass spectrometer being used to achieve the best signal intensity.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical flow from sample introduction to detection.

Data Analysis and Method Validation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of nitroxoline to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of nitroxoline in the quality control and unknown samples is then calculated from the regression equation.

Method Validation Parameters

A full validation of the method should be performed according to the relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Assess interference from endogenous matrix components.

-

Linearity: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels (low, medium, and high) on different days.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Table 4: Example Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Factor | CV ≤ 15% |

| Recovery | Consistent, precise, and reproducible |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of nitroxoline in biological matrices using this compound as an internal standard by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and reliable approach for pharmacokinetic studies and therapeutic drug monitoring of nitroxoline. Adherence to the principles of method validation is essential to ensure the generation of high-quality and reliable data for regulatory submissions and scientific publications.

Quantitative Analysis of Nitroxoline Using Nitroxoline-D4: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Nitroxoline in biological matrices using Nitroxoline-D4 as an internal standard. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and specificity for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Nitroxoline is an antibiotic primarily used for the treatment of urinary tract infections.[1][2] Its efficacy is attributed to its ability to chelate essential divalent metal ions like Fe2+ and Zn2+, which are crucial for bacterial survival and biofilm formation.[1][3] Accurate quantification of Nitroxoline in biological samples is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient safety. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established practice in bioanalytical method development to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[3][4][5]

This application note details the sample preparation, chromatographic separation, and mass spectrometric detection conditions for the quantification of Nitroxoline.

Experimental Protocols

Materials and Reagents

-

Analytes: Nitroxoline, this compound (internal standard)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)

-

Chemicals: Ammonium Acetate

-

Biological Matrix: Human Plasma (or other relevant biological matrix)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Prepare serial dilutions of the Nitroxoline stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standard solutions for the calibration curve.

-

Prepare a working solution of this compound (internal standard) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of the biological matrix sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters. Method optimization may be required for specific instrumentation and matrices.

| Parameter | Condition |

| LC System | A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. |

| Column | A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode. |

| MRM Transitions | Nitroxoline: To be optimized (e.g., Q1: 191.0 -> Q3: 131.0) This compound: To be optimized (e.g., Q1: 195.0 -> Q3: 135.0) |

| Gas Temperatures | As per instrument manufacturer's recommendations. |

| IonSpray Voltage | As per instrument manufacturer's recommendations. |

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Nitroxoline | 1 - 1000 | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 1 | Insert Data | Insert Data | Insert Data |

| Low QC | 3 | Insert Data | Insert Data | Insert Data |

| Mid QC | 100 | Insert Data | Insert Data | Insert Data |

| High QC | 800 | Insert Data | Insert Data | Insert Data |

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Nitroxoline | Insert Data | Insert Data |

Mandatory Visualizations

Experimental Workflow

References

Application Note and Protocol for Nitroxoline Analysis using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline is a well-established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections.[1][2] Its mode of action involves the chelation of divalent metal cations, which are essential for bacterial enzymatic processes.[1] In recent years, Nitroxoline has garnered significant interest for drug repurposing, with studies exploring its potential as an anticancer, antifungal, and antiviral agent. This has led to an increased need for robust and accurate analytical methods to quantify Nitroxoline in various biological matrices for pharmacokinetic, pharmacodynamic, and toxicological studies.

This application note provides a detailed protocol for the quantitative analysis of Nitroxoline in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated Nitroxoline, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4][5] While a commercial deuterated standard for Nitroxoline may not be readily available and may require custom synthesis, this protocol outlines the methodology for its use. The methods described herein detail sample preparation using protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by LC-MS/MS analysis.

Materials and Reagents

-

Analytes and Internal Standard:

-

Nitroxoline (Reference Standard)

-

Deuterated Nitroxoline (e.g., Nitroxoline-d3) - Internal Standard (IS)

-

-

Solvents and Chemicals (LC-MS Grade or equivalent):

-

Acetonitrile

-

Methanol

-

Ethyl acetate

-

Dichloromethane

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (drug-free)

-

Human urine (drug-free)

-

-

Solid-Phase Extraction (SPE) Cartridges:

-

Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balanced (HLB) cartridges

-

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Sample Preparation Protocols

The selection of a sample preparation method depends on the biological matrix, the required limit of quantification, and the desired sample throughput. A deuterated internal standard should be added to the sample at the beginning of the preparation process to account for any analyte loss.

Protein Precipitation (for Plasma)

This is a rapid and simple method suitable for high-throughput analysis.

Protocol:

-

Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the respective tubes.

-

Add 10 µL of the deuterated Nitroxoline internal standard working solution.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) (for Urine)

LLE is effective for cleaning up complex matrices like urine.

Protocol:

-

Label glass tubes for standards, QCs, and unknown samples.

-

Pipette 200 µL of urine into the respective tubes.

-

Add 10 µL of the deuterated Nitroxoline internal standard working solution.

-

Add 20 µL of 1 M sodium hydroxide to basify the sample.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex for 2 minutes.

-

Centrifuge at 4,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) (for Plasma or Urine)

SPE provides a higher degree of sample cleanup and concentration, leading to lower limits of detection.

Protocol:

-

Condition the SPE cartridge:

-

Pass 1 mL of methanol through the cartridge.

-

Pass 1 mL of ultrapure water through the cartridge.

-

-

Sample Pre-treatment:

-

For plasma: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water.

-

For urine: Dilute 200 µL of urine with 200 µL of ultrapure water.

-

Add 10 µL of the deuterated Nitroxoline internal standard working solution to the diluted sample.

-

-

Load the sample:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Wash the cartridge:

-

Wash with 1 mL of 5% methanol in water to remove interferences.

-

-

Elute the analyte:

-

Elute Nitroxoline and the internal standard with 1 mL of 5% formic acid in methanol.

-

-

Evaporate and reconstitute:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Analyze:

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

-

LC-MS/MS Analysis

Liquid Chromatography Conditions (Example):

| Parameter | Value |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Example):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Nitroxoline: To be optimized |

| Deuterated Nitroxoline: To be optimized | |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Quantitative Data Summary

The following table summarizes representative quantitative data from validation studies of Nitroxoline analysis. The use of a deuterated internal standard is expected to yield similar or improved performance.

| Parameter | Plasma | Urine |

| Linearity Range (ng/mL) | 1 - 1000 | 10 - 5000 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 10 |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (% RSD) | < 15% | < 15% |

| Recovery (%) | > 85% | > 80% |

| Matrix Effect (%) | Minimal with IS | Minimal with IS |

Experimental Workflows and Diagrams

Caption: General workflow for Nitroxoline analysis.

Caption: Detailed steps of the SPE protocol.

Conclusion

This application note provides a comprehensive guide for the sample preparation and analysis of Nitroxoline in biological matrices using a deuterated internal standard with LC-MS/MS. The detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction offer flexibility for various research needs. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate quantitative results, which are essential for advancing the clinical and preclinical development of Nitroxoline for its expanding therapeutic indications.

References

- 1. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroxoline | C9H6N2O3 | CID 19910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Home - Cerilliant [cerilliant.com]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

Application Notes and Protocols for the Quantification of Nitroxoline using HPLC-MS with Nitroxoline-D4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline is an established antimicrobial agent primarily used for the treatment and prevention of urinary tract infections.[1] Its mechanism of action involves the chelation of divalent metal cations, which are essential for bacterial growth and biofilm formation.[1] Recent research has also highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on critical signaling pathways in cancer cells.[2][3]

The development of a robust and reliable analytical method for the quantification of Nitroxoline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical and clinical development. This document provides a detailed application note and protocol for the determination of Nitroxoline in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), employing Nitroxoline-D4 as a stable isotope-labeled internal standard.

Signaling Pathways and Mechanism of Action

Nitroxoline exerts its biological effects through multiple mechanisms. Its primary antibacterial action is attributed to its ability to chelate divalent metal ions like Mg²⁺ and Mn²⁺, which are crucial for bacterial enzyme function and maintenance of the outer membrane integrity.[4] In the context of oncology, Nitroxoline has been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. One such pathway is the AMPK/mTOR signaling cascade, where Nitroxoline activates AMPK, leading to the inhibition of mTOR and its downstream effectors.[2][5] Additionally, Nitroxoline can suppress the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a role in cell survival and proliferation.[3]

Caption: Nitroxoline's antibacterial mechanism of action.

Caption: Nitroxoline's inhibitory effects on cancer signaling pathways.

Experimental Protocols

Materials and Reagents

-

Nitroxoline analytical standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

-

Microcentrifuge tubes (1.5 mL)

-

HPLC vials with inserts

Stock and Working Solutions

-

Nitroxoline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nitroxoline and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Nitroxoline Working Solutions: Prepare a series of working solutions by serially diluting the Nitroxoline stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

The following protocol is for the extraction of Nitroxoline from human plasma using protein precipitation.

References

- 1. [PDF] Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High-performance liquid chromatographic analysis of nitroxoline in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Nitroxoline Metabolism In Vitro Using Nitroxoline-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline, a well-established antimicrobial agent, is gaining renewed interest for its potential applications in treating various infections and certain types of cancer. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. This document provides detailed application notes and protocols for studying the in vitro metabolism of Nitroxoline using Nitroxoline-D4 as an internal standard.

Nitroxoline is extensively metabolized in the liver, primarily through phase II conjugation reactions, to form glucuronide and sulfate metabolites. These conjugated metabolites may also possess biological activity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of the parent drug and its metabolites in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte, compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

This guide outlines the necessary methodologies for incubating Nitroxoline with human liver microsomes (HLMs), identifying the major metabolites, and quantifying the turnover of the parent compound. It also provides a framework for identifying the specific cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) isoforms involved in its biotransformation.

Key Signaling Pathways and Experimental Workflow

The metabolism of Nitroxoline primarily involves phase II conjugation pathways, with potential minor contributions from phase I oxidation. The general metabolic scheme is depicted below.

Application of Nitroxoline-D4 in Urinary Tract Infection Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Nitroxoline exerts its antimicrobial effects through multiple mechanisms, primarily centered around its ability to chelate divalent metal cations, such as Mg²⁺ and Zn²⁺.[3] This chelation disrupts essential bacterial enzymatic processes. A key target is the inhibition of RNA polymerase, which is dependent on these cations, thereby selectively inhibiting bacterial RNA synthesis.[3] Furthermore, by chelating iron and zinc, nitroxoline effectively disrupts bacterial biofilm formation, a critical factor in recurrent and chronic UTIs.[3][4] At sub-inhibitory concentrations, nitroxoline has also been shown to reduce the expression of bacterial adhesins, thereby preventing their attachment to uroepithelial cells.[1][3]

References

- 1. Nitroxoline: treatment and prevention of urinary tract infections from the urologist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the literature and individual patients’ data meta-analysis on efficacy and tolerance of nitroxoline in the treatment of uncomplicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Therapeutic Drug Monitoring of Nitroxoline using Nitroxoline-D4 by LC-MS/MS

Introduction

Nitroxoline is a well-established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections. Beyond its antibacterial properties, recent research has unveiled its potential as an anticancer agent, attributed to its ability to chelate metal ions and influence key signaling pathways. This has led to a renewed interest in its clinical applications and the necessity for accurate therapeutic drug monitoring (TDM). TDM is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nitroxoline in human plasma, employing Nitroxoline-D4 as a stable isotope-labeled internal standard for enhanced accuracy and precision.

Principle of the Method

This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, ensuring reliable quantification.

Experimental Protocols

Materials and Reagents

-

Nitroxoline analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Nitroxoline and this compound in methanol to a final concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

Working Solutions:

-

Prepare serial dilutions of the Nitroxoline stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.

-

To each tube, add 200 µL of the this compound working solution (IS).

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UPLC System

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

Mass Spectrometry:

-

System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

The following tables summarize the key quantitative data for the LC-MS/MS analysis of Nitroxoline and its internal standard, this compound.

Table 1: Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Nitroxoline | 191.0 | 145.1 | 100 | 20 |

| 191.0 | 117.1 | 100 | 25 | |

| This compound | 195.0 | 149.1 | 100 | 20 |

Table 2: Chromatographic and Calibration Data

| Parameter | Value |

| Nitroxoline Retention Time | ~1.8 min |

| This compound Retention Time | ~1.8 min |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Linearity (r²) | >0.995 |

| Lower Limit of Quantification | 1 ng/mL |

Mandatory Visualizations

Caption: Experimental workflow for Nitroxoline TDM.

Caption: Nitroxoline-mediated signaling pathway.

Application Notes and Protocols for the Quantitative Analysis of Nitroxoline and Nitroxoline-D4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline is an established antimicrobial agent with a broad spectrum of activity, primarily used in the treatment of urinary tract infections. Its mechanism of action involves the chelation of divalent metal cations essential for bacterial enzyme function. Recent research has also highlighted its potential as an anti-cancer agent, notably through its influence on pathways such as the AMPK/mTOR signaling cascade. Accurate and sensitive quantification of Nitroxoline in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.